molecular formula C18H17NO5S2 B2621833 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097865-85-3

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2621833
CAS No.: 2097865-85-3
M. Wt: 391.46
InChI Key: KYWZOGWPVDVQCB-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core substituted at position 4. The molecule incorporates a hydroxyethyl bridge linking furan-3-yl and thiophen-2-yl moieties, creating a complex heterocyclic architecture.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-18(14-6-7-23-11-14,17-2-1-9-25-17)12-19-26(21,22)15-3-4-16-13(10-15)5-8-24-16/h1-4,6-7,9-11,19-20H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZOGWPVDVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole or Benzofuran Cores

a) N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide ()
  • Key Differences : Replaces the dihydrobenzofuran core with a dihydrobenzoxazole ring. The benzoxazole includes a 3-methyl group and an oxo substituent.
  • The methyl group may enhance lipophilicity, affecting membrane permeability. However, the absence of the dihydrobenzofuran’s fused ring system reduces conformational rigidity, possibly lowering target binding affinity .
b) N-[5-chloro-2-({[3-(difluoromethoxy)phenyl]sulfonyl}amino)phenyl]-1-benzofuran-2-sulfonamide ()
  • Key Differences : Features a fully aromatic benzofuran core with a chlorophenyl group and a difluoromethoxyphenyl-sulfonamide side chain.
  • Impact: The aromatic benzofuran core increases planarity, which may improve π-π stacking interactions in biological targets.

Sulfonamide Derivatives with Heteroaromatic Substitutions

a) 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()
  • Key Differences : Contains a thiadiazole ring and a sulfanyl (-S-) linker instead of a sulfonamide (-SO₂NH₂).
  • Impact : The sulfanyl group is less polar than sulfonamide, reducing hydrogen-bonding capacity. The thiadiazole ring’s electron-deficient nature may alter binding interactions in enzymatic targets compared to the electron-rich thiophene and furan in the target compound .
b) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
  • Key Differences : Substitutes the dihydrobenzofuran core with a triazole ring and includes a fluorophenyl group.
  • However, the lack of a fused bicyclic system (e.g., benzofuran) may reduce structural stability and target specificity .

Benzofuran-Based Agrochemicals ()

  • Example : Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate)
  • Key Differences : Contains a methanesulfonate ester instead of a sulfonamide and lacks heteroaromatic substitutions (furan/thiophene).
  • Impact: The sulfonate ester increases hydrophilicity, making ethofumesate suitable for herbicidal applications. The absence of hydrogen-bond donors (e.g., -NH₂ in sulfonamide) limits its utility in protein-targeted pharmacology .

Tabulated Comparison of Key Properties

Compound Name Core Structure Key Functional Groups Notable Properties
Target Compound 2,3-Dihydrobenzofuran Sulfonamide, Furan-3-yl, Thiophen-2-yl High conformational rigidity, H-bond donor
N-[2-(furan-2-yl)-...-dihydro-1,3-benzoxazole-5-sulfonamide () Dihydrobenzoxazole Oxazole, Methyl Increased polarity, moderate lipophilicity
N-[5-chloro-2-...-1-benzofuran-2-sulfonamide () Aromatic Benzofuran Chlorophenyl, Difluoromethoxy Planar structure, halogen-driven selectivity
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () Thiadiazole Sulfanyl, Chlorophenyl Electron-deficient core, reduced H-bonding
Ethofumesate () Dihydrobenzofuran Methanesulfonate, Ethoxy Hydrophilic, agrochemical use

Research Findings and Implications

  • Pharmacological Potential: The target compound’s dihydrobenzofuran core and sulfonamide group align with structures noted for antibacterial and anti-inflammatory activities in benzofuran derivatives .
  • Metabolic Stability : The hydroxyethyl bridge may introduce susceptibility to oxidation, whereas the dihydrobenzofuran’s partial saturation could enhance stability compared to fully aromatic analogues .
  • Synergistic Effects : The dual heteroaromatic substitution (furan and thiophene) may create synergistic electronic effects, improving interactions with targets like kinases or GPCRs .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of furan and thiophene rings, along with a sulfonamide group. This structural arrangement is believed to contribute to its biological activity. The molecular formula is C15H13N1O4SC_{15}H_{13}N_{1}O_{4}S, with a molecular weight of 303.3 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₃N₁O₄S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising results against various bacterial strains. In vitro studies have highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In one study, derivatives of benzofuran were synthesized and tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 6.25 μg/mL, indicating strong antibacterial activity comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored in various studies. These compounds may interact with specific molecular targets involved in cancer cell proliferation and survival.

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, some studies suggest that these compounds may inhibit DNA gyrase B, an enzyme critical for bacterial DNA replication, which could also translate to effects on cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Compounds with similar structures have been shown to stabilize red blood cell membranes, indicating potential for reducing inflammation in various conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria (MIC: 0.78 - 6.25 μg/mL)
AnticancerInhibition of DNA gyrase B
Anti-inflammatoryMembrane stabilization effects

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